MK-0431 is a potent, orally active inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV) []. DPP-IV inhibitors are a class of drugs used for the treatment of type 2 diabetes []. MK-0431 exhibits excellent selectivity for DPP-IV over other proline-selective peptidases, good oral bioavailability in preclinical studies, and promising in vivo efficacy in animal models of type 2 diabetes [].
The synthesis of MK-0431 involves multiple steps, and detailed procedures can be found in the patent literature []. The synthesis generally involves building the triazolopiperazine ring system followed by coupling to a suitable butan-2-amine derivative containing the desired 2,4,5-trifluorophenyl substituent.
MK-0431 exerts its therapeutic effect by inhibiting the enzyme DPP-IV []. DPP-IV is responsible for the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These incretin hormones play a crucial role in glucose homeostasis by stimulating insulin secretion from pancreatic beta cells in a glucose-dependent manner and by suppressing glucagon secretion from pancreatic alpha cells. Inhibition of DPP-IV by MK-0431 increases the levels of active incretin hormones, leading to improved glycemic control.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4